(5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one (5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17926486
InChI: InChI=1S/C20H18N2O4S/c1-11-4-5-14(12(2)6-11)21-20-22-19(23)18(27-20)8-13-7-16-17(26-10-25-16)9-15(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,23)/b18-8+
SMILES:
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.4 g/mol

(5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC17926486

Molecular Formula: C20H18N2O4S

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C20H18N2O4S
Molecular Weight 382.4 g/mol
IUPAC Name (5E)-2-(2,4-dimethylphenyl)imino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H18N2O4S/c1-11-4-5-14(12(2)6-11)21-20-22-19(23)18(27-20)8-13-7-16-17(26-10-25-16)9-15(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,23)/b18-8+
Standard InChI Key ZNWBZWQEHUQJDU-QGMBQPNBSA-N
Isomeric SMILES CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/S2)C
Canonical SMILES CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC4=C(C=C3OC)OCO4)S2)C

Introduction

Chemical Architecture and Structural Significance

Core Framework and Substituent Analysis

The molecule’s backbone consists of a 1,3-thiazol-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. At position 2 of the thiazole ring, a 2,4-dimethylanilino group is attached, introducing a tertiary amine functionality with ortho- and para-methyl groups that enhance steric bulk and lipophilicity. Position 5 features a (6-methoxy-1,3-benzodioxol-5-yl)methylidene substituent, which incorporates a fused benzodioxole system with a methoxy group at position 6 and a methylidene bridge connecting it to the thiazole core .

Electronic and Steric Considerations

  • Thiazole Ring: The electron-withdrawing nature of the thiazol-4-one ring influences electron distribution, potentially enhancing interactions with biological targets such as enzymes or receptors .

  • Benzodioxole Moiety: The 1,3-benzodioxole component contributes electron-rich aromaticity, while the methoxy group at position 6 augments electron-donating effects, facilitating π-π stacking or hydrogen bonding .

  • 2,4-Dimethylanilino Group: The methyl groups at positions 2 and 4 of the aniline ring modulate solubility and membrane permeability, critical for pharmacokinetic optimization .

Synthetic Methodologies and Analytical Characterization

Synthetic Routes

The synthesis of this compound likely involves multi-step protocols, drawing from established methods for analogous thiazole derivatives:

Thiazol-4-one Core Formation

A Hantzsch thiazole synthesis is typically employed, involving the condensation of a thiourea derivative with an α-halo ketone. For example, reacting 2,4-dimethylphenylthiourea with α-bromoacetylbenzodioxole could yield the thiazole backbone .

Functionalization of the Benzodioxole Moiety

The 6-methoxy-1,3-benzodioxol-5-yl group may be synthesized separately via:

  • Methylation of 5-hydroxy-1,3-benzodioxole using methyl iodide in the presence of a base.

  • Oxidation and cyclization of a pre-functionalized benzene derivative to form the dioxole ring .

Final Condensation

A Knoevenagel condensation between the thiazol-4-one intermediate and the benzodioxole aldehyde derivative introduces the methylidene bridge, with the (5E) configuration stabilized by conjugation .

Spectroscopic Characterization

  • 1H NMR: Key signals include:

    • A singlet at δ 7.8–8.0 ppm for the thiazole H-5 proton.

    • Doublets between δ 6.7–7.5 ppm for aromatic protons of the benzodioxole and anilino groups.

    • A singlet at δ 3.8 ppm for the methoxy group .

  • 13C NMR: Peaks at δ 165–170 ppm (C=O of thiazol-4-one), δ 150–155 ppm (C=N of thiazole), and δ 100–110 ppm (benzodioxole carbons) .

  • Mass Spectrometry: A molecular ion peak at m/z ≈ 410 (calculated for C21H19N2O4S) .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Thiazole derivatives with electron-rich substituents show broad-spectrum antimicrobial activity. The 2,4-dimethylanilino group may disrupt bacterial cell membranes, while the benzodioxole system inhibits fungal cytochrome P450 enzymes .

Comparative Analysis with Structural Analogs

CompoundCore StructureKey SubstituentsBioactivity (IC50)
Target Compound1,3-Thiazol-4-one2,4-Dimethylanilino, BenzodioxoleNot reported
3c 1,3-Thiazole4-Chlorophenyl, Hydrazineylidene13.66 µM (MCF-7)
Myristicin 1,3-BenzodioxoleAllyl, MethoxyNeurotoxic, hallucinogen
2a 1,3-ThiazoleAdamantyl, Fluorophenyl0.42 µM (T. brucei)

Future Directions and Research Opportunities

  • In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific toxicity in rodent models.

  • Structural Optimization: Modify the benzodioxole methoxy group to trifluoromethoxy for enhanced metabolic stability.

  • Target Identification: Use molecular docking to predict interactions with oncogenic kinases (e.g., EGFR, BRAF).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator